N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride
Overview
Description
Scientific Research Applications
Chemical Synthesis and Transformations
N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride is involved in various chemical transformations. For instance, chlorosulphonation of certain urea derivatives leads to the formation of substituted sulphonyl chlorides, which can be further processed into hydrazides, hydrazones, and azides. In some cases, these compounds are further used to explore pseudohalogen replacement and nitrene-insertion reactions, although not all attempts in these directions have been successful (Cremlyn & Martin, 1974).
Insecticidal Activity
The compound has been studied for its insecticidal activity. Derivatives of N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride have been synthesized and their configurations confirmed by X-ray analysis. Their insecticidal activity against certain pests like American cockroaches and house flies has been evaluated, with specific enantiomers showing significant activity. The conformation of substituents on certain atoms in the compound's structure is believed to play a crucial role in its potential insecticidal effects (Hasan et al., 1996).
Antiviral Properties
The antiviral properties of derivatives of N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride have been explored. For example, derivatives have been synthesized and shown to possess certain antiviral activities, particularly against the tobacco mosaic virus. The synthesis of these compounds involves multiple steps, and their structures are confirmed through various analytical techniques (Chen et al., 2010).
Material Science Applications
In material science, the compound and its derivatives find applications in the synthesis of polymers. For instance, copolymerization involving compounds like 4-Chlorophenyl acrylate, a derivative, is used in the leather industry. The process involves characterizing polymers through spectroscopic techniques and evaluating their thermal properties. The polymers' composition and their reactivity ratios are determined, and these polymers are then utilized in the leather industry for applications like top coat and base coat materials (Thamizharasi et al., 1999).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-11(14(10,12)13)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKGCBCEKKUYPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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